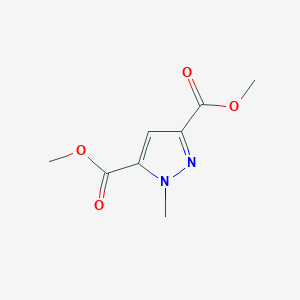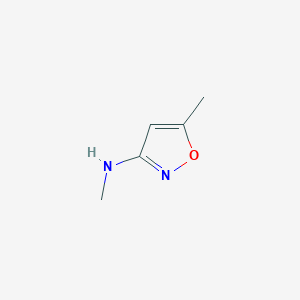
Methyl 4-amino-3-mercaptobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-amino-3-mercaptobenzoate” is a chemical compound with the CAS number 7025-27-6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “Methyl 4-amino-3-mercaptobenzoate” is C8H9NO2S . The molecular weight is 183.23 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
“Methyl 4-amino-3-mercaptobenzoate” has a molecular weight of 183.23 . The predicted density is 1.3±0.1 g/cm3 . The predicted boiling point is 359.1±27.0 °C . The pKa is predicted to be 6.42±0.48 .Applications De Recherche Scientifique
Antimicrobial Properties
Compounds similar to methyl 4-amino-3-mercaptobenzoate, such as parabens (which include methyl paraben), have been extensively used as antimicrobial preservatives in foods, drugs, and cosmetics. These compounds are known for their stability, non-volatility, and extensive history of safe use, indicating potential antimicrobial applications for methyl 4-amino-3-mercaptobenzoate in preserving various products (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Impact and Degradation
Research on parabens, which share structural similarities with methyl 4-amino-3-mercaptobenzoate, shows their presence in aquatic environments due to widespread use in consumer products. These studies highlight the need for understanding the environmental fate, behavior, and potential biodegradation pathways of such compounds to mitigate their impact on ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities
The pharmacological activities and mechanisms of related compounds, such as gallic acid, have been studied for their anti-inflammatory properties. This suggests that methyl 4-amino-3-mercaptobenzoate could potentially possess similar bioactive properties, meriting investigation into its pharmacological applications, especially in the context of inflammatory diseases (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).
Neurobiology and Neuroprotection
The structural and functional plasticity in brain regions, as revealed by studies on compounds like tianeptine, suggests potential research avenues for methyl 4-amino-3-mercaptobenzoate in neurobiology and neuroprotection. Investigating its effects on neuronal excitability and neuroprotection could provide insights into its utility in treating neurobiological features of depressive disorders (McEwen & Olié, 2005).
Volatile Metabolites and Pathogen Detection
The distinct metabolism of bacteria resulting in the production of specific volatile organic compounds (VOCs) can be used for diagnostic purposes. Research in this area could explore the interactions between methyl 4-amino-3-mercaptobenzoate and microbial metabolites for developing non-invasive diagnostics for infectious diseases (Bos, Sterk, & Schultz, 2013).
Safety And Hazards
“Methyl 4-amino-3-mercaptobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-amino-3-sulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-6(9)7(12)4-5/h2-4,12H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOXONDFYYCPHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505029 |
Source


|
| Record name | Methyl 4-amino-3-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-mercaptobenzoate | |
CAS RN |
7025-27-6 |
Source


|
| Record name | Methyl 4-amino-3-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)
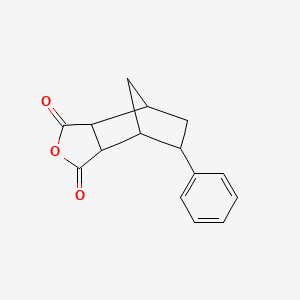
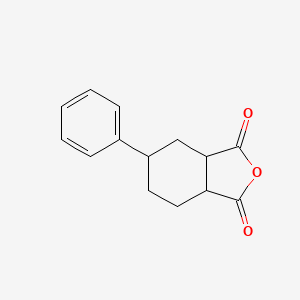
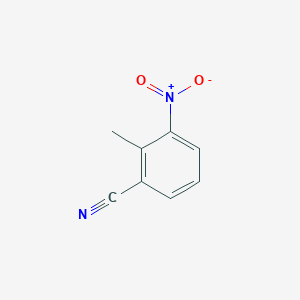

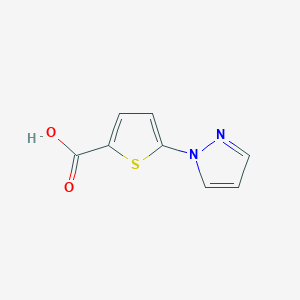
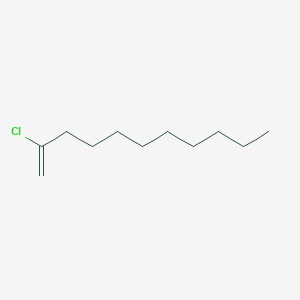


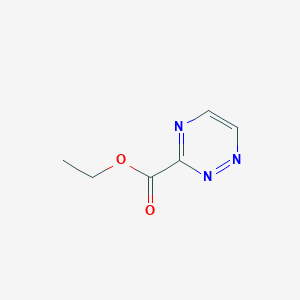
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
